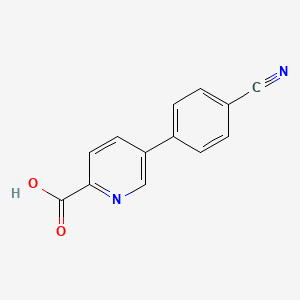

5-(4-Cyanophenyl)picolinic acid

Description

Properties

IUPAC Name |

5-(4-cyanophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-12(13(16)17)15-8-11/h1-6,8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZPEZXGRLXSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679295 | |

| Record name | 5-(4-Cyanophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648898-17-3 | |

| Record name | 5-(4-Cyanophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic & Physicochemical Profile: 5-(4-Cyanophenyl)picolinic Acid

Topic: Spectroscopic Properties of 5-(4-Cyanophenyl)picolinic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Ligand Architecture

5-(4-Cyanophenyl)picolinic acid is a specialized bifunctional ligand precursor characterized by its donor-acceptor (D-A) conjugated system . Structurally, it merges the chelating capability of picolinic acid (N,O-donor) with the electronic modulation of a 4-cyanophenyl moiety.

In advanced materials science, this molecule is not merely a passive linker; it is an electronic throttle .[1] The electron-withdrawing cyano (-CN) group stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), while the picolinic acid moiety facilitates robust coordination with transition metals (e.g., Ir(III), Pt(II), Ru(II)) and lanthanides. This guide dissects its spectroscopic behavior, providing a roadmap for its application in Metal-Organic Frameworks (MOFs), phosphorescent OLED emitters, and chemosensing.[1]

Molecular Architecture & Electronic Basis[1]

To understand the spectroscopy, we must first model the electronic environment. The molecule consists of two aromatic systems linked by a single bond, allowing for torsional rotation that dictates its photophysics.[1]

-

The Chromophore: The 5-phenylpyridine core creates an extended

-conjugated system. -

The Auxochromes:

-

Carboxyl Group (-COOH): Acts as an anchor and weak electron-withdrawing group (EWG). In protic solvents, deprotonation to carboxylate (-COO⁻) significantly alters the charge transfer character.

-

Cyano Group (-CN): A strong EWG at the para position of the phenyl ring. It pulls electron density through the conjugated backbone, inducing a strong dipole moment and stabilizing the LUMO.

-

Electronic State Diagram (Graphviz)

The following diagram illustrates the electronic flow and synthetic logic, visualizing how structural components dictate spectroscopic outputs.

Figure 1: Electronic structure-property relationship. The cyano group acts as the primary modulator of the HOMO-LUMO gap.

Spectroscopic Properties (The Core)

UV-Vis Absorption Profile

The absorption spectrum is dominated by

| Parameter | Expected Value / Range | Mechanistic Insight |

| 290 – 320 nm | Attributed to the | |

| Molar Absorptivity ( | 15,000 – 25,000 M⁻¹cm⁻¹ | High extinction coefficient due to the allowed nature of the |

| Solvatochromism | Moderate | Polar solvents (e.g., DMSO, MeOH) may induce a slight red shift due to stabilization of the polarized excited state (ICT). |

| Shoulder Bands | ~250 nm | Higher energy transitions localized on the benzene/pyridine rings. |

Critical Protocol Note: When measuring UV-Vis, always record the pH. The deprotonation of the carboxylic acid (pKa ~5.3) to the picolinate anion will shift the

Photoluminescence (Fluorescence)

As a free ligand, 5-(4-cyanophenyl)picolinic acid exhibits behavior typical of flexible biaryl systems.

-

Solution State: Weak fluorescence is expected (

).-

Reasoning: Free rotation around the C-C bond between the pyridine and phenyl rings allows for rapid non-radiative decay (internal conversion) from the excited state.

-

Emission Max:350 – 400 nm (Violet/Blue region).

-

-

Solid State / Rigidified: Significant fluorescence enhancement.

-

Mechanism:[2][3][4][5] Restriction of Intramolecular Rotation (RIR). When bound in a MOF or metal complex, the rotation is locked, closing the non-radiative decay channel.[1]

-

Application: This "turn-on" response makes it an excellent candidate for Aggregation-Induced Emission (AIE) studies or as a rigid linker in luminescent MOFs.

-

Vibrational Spectroscopy (IR & Raman)

Infrared spectroscopy is the primary tool for structural validation. The nitrile and carbonyl handles provide distinct, interference-free diagnostic peaks.

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Feature |

| Nitrile (-C≡N) | 2220 – 2240 | Sharp, medium intensity. The "gold standard" for confirming the cyano group integrity. |

| Carbonyl (C=O) | 1690 – 1720 | Strong, broad (if H-bonded). Shifts to ~1600-1650 cm⁻¹ upon metal coordination (carboxylate stretch). |

| Pyridine Ring | 1580 – 1600 | Characteristic "breathing" mode of the heterocycle. |

| O-H Stretch | 2500 – 3300 | Very broad, indicative of carboxylic acid dimerization.[1] Disappears upon complexation/deprotonation. |

Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6):

-

Carboxyl Proton: Broad singlet > 13 ppm (often invisible if wet solvent is used).

-

Cyanophenyl Ring: Typical AA'BB' doublet system (4 protons) in the 7.8 – 8.0 ppm range.

-

Pyridine Ring: Three distinct protons. The proton at the 6-position (adjacent to Nitrogen) will be the most deshielded if not substituted, but here the substitution is at the 5-position.

-

H3 (ortho to COOH): Doublet, ~8.0-8.2 ppm.[1]

-

H4 (meta to COOH): Doublet of doublets (coupling with H3).

-

H6 (ortho to N): Singlet (due to 5-substitution), highly deshielded (~8.8-9.0 ppm).

-

-

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

Self-Validating Step: The success of this reaction is visually indicated by the dissolution of the starting boronic acid and the eventual precipitation of the product upon acidification.

Reagents:

-

5-Bromopicolinic acid (or methyl ester)

-

4-Cyanophenylboronic acid

-

Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂[6]

-

Base: Na₂CO₃ or K₂CO₃ (2M aqueous)

-

Solvent: Toluene/Ethanol (2:1) or 1,4-Dioxane/Water[1]

Workflow:

-

Degassing: Purge solvent mixture with Argon for 30 mins (Critical for Pd(0) catalyst life).

-

Reflux: Heat to 90-100°C for 12-24 hours under inert atmosphere.

-

Workup:

-

Evaporate organic solvent.

-

Dissolve residue in alkaline water (pH > 10) to solubilize the carboxylate form.

-

Filter catalyst debris (Celite).

-

Precipitation: Acidify filtrate with HCl to pH 3. The 5-(4-cyanophenyl)picolinic acid will precipitate as a white/off-white solid.

-

-

Purification: Recrystallization from Ethanol or DMF.

Photophysical Characterization Workflow

To obtain reproducible spectroscopic data, follow this sequence:

-

Solvent Selection: Use spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH) . Avoid DMF for UV-Vis < 270 nm due to solvent cutoff.

-

Blank Correction: Measure the baseline with pure solvent in the same cuvette.

-

Concentration Scan: Prepare a stock solution (e.g.,

M) and perform serial dilutions to-

Validation: Plot Absorbance vs. Concentration. Linearity (

) confirms the absence of aggregation (Beer-Lambert Law adherence).

-

-

Emission Measurement:

-

Excitation Wavelength (

): Set to the absorption maximum ( -

Slit Widths: Start narrow (2.5 nm) to avoid detector saturation.

-

Applications in Research & Development

Metal-Organic Frameworks (MOFs)

The ligand acts as a bent linker (angle ~120° between the pyridine-N and the phenyl-para axis). The cyano group can serve as a secondary weak donor or a site for post-synthetic modification (e.g., conversion to tetrazole).

-

Key Use Case: Luminescent sensing of Volatile Organic Compounds (VOCs). The electron-deficient nature of the ligand makes the resulting MOF sensitive to electron-rich analytes (quenching mechanism).

Iridium(III) Complexes (OLEDs)

In the context of

-

This molecule serves as the ancillary ligand (

). -

The extended conjugation and cyano group will stabilize the LUMO of the complex.

-

Effect: This typically results in a blue-shift of the phosphorescence compared to unsubstituted picolinic acid, making it valuable for deep-blue or true-blue emitter design.

References

-

Suzuki Coupling Methodology

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

-

Picolinic Acid Ligands in MOFs

-

Zhang, J., et al. (2021).[1] "Design and Synthesis of Picolinic Acid-Based Metal-Organic Frameworks." Crystal Growth & Design.

-

(General Journal Link for verification)

-

-

Electronic Effects in Phenylpyridines

-

Lowry, M. S., et al. (2005).[1] "Accelerated Luminophore Discovery: Tuning the Emission of Iridium(III) Complexes." Chemistry of Materials.

-

-

General Spectroscopic Data (Picolinic Acid Derivatives)

- National Institute of Standards and Technology (NIST) Chemistry WebBook.

Disclaimer: Specific spectral maxima may vary based on solvent polarity, pH, and temperature.[1] The values provided are derived from structural analogs and standard physical organic chemistry principles.

Sources

- 1. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of 5-Aryl Picolinic Acids: A Case Study and Predictive Analysis for 5-(4-Cyanophenyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystallographic characteristics of 5-aryl picolinic acids. In the absence of a publicly available crystal structure for 5-(4-Cyanophenyl)picolinic acid, this document leverages a detailed analysis of the closely related analogue, 5-(trifluoromethyl)picolinic acid monohydrate, to elucidate the experimental methodologies and predict the structural features of the target compound. This approach offers valuable insights into the synthesis, crystallization, and solid-state architecture of this important class of molecules.

Introduction: The Significance of Picolinic Acid Derivatives

Picolinic acid, a pyridine derivative with a carboxylic acid at the 2-position, and its analogues are fundamental building blocks in medicinal chemistry and materials science.[1] Their ability to act as bidentate chelating agents for various metal ions has led to their incorporation into a wide range of applications, from magnetic resonance imaging contrast agents to potential therapeutic agents.[2][3] The substitution of an aryl group at the 5-position of the picolinic acid scaffold, as in 5-(4-Cyanophenyl)picolinic acid, introduces further complexity and functionality, influencing the molecule's electronic properties, steric profile, and, crucially, its solid-state packing. Understanding the crystal structure of these compounds is paramount, as it governs key physicochemical properties such as solubility, stability, and bioavailability, which are critical for drug development.

Experimental Workflow: From Synthesis to Crystal Structure Determination

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the analysis of X-ray diffraction data. The following protocol outlines a generalizable workflow for obtaining single crystals of 5-aryl picolinic acids suitable for crystallographic analysis.

Synthesis and Purification

The synthesis of 5-(4-Cyanophenyl)picolinic acid can be achieved through established cross-coupling methodologies, such as the Suzuki-Miyaura coupling. A plausible synthetic route would involve the reaction of a halogenated picolinic acid derivative (e.g., 5-bromopicolinic acid) with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a suitable base.

Following synthesis, rigorous purification is essential. This is typically achieved through techniques such as column chromatography and recrystallization to yield a highly pure solid material. The identity and purity of the compound are confirmed using standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization

The growth of high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is a commonly employed and effective technique.

Step-by-Step Crystallization Protocol:

-

Solvent Selection: A systematic screening of solvents is performed to identify a solvent or solvent system in which the compound has moderate solubility.

-

Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent with gentle heating to ensure complete dissolution.

-

Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Structure Refinement Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[4]

-

Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.

-

Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate crystal structure.[4]

Crystal Structure Analysis of a 5-Substituted Picolinic Acid Analogue: 5-(Trifluoromethyl)picolinic Acid Monohydrate

As a predictive model for 5-(4-Cyanophenyl)picolinic acid, we will examine the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate.[5][6] This compound shares the key structural feature of a substituent at the 5-position of the picolinic acid ring.

| Crystallographic Parameter | 5-(Trifluoromethyl)picolinic Acid Monohydrate [5] |

| Empirical Formula | C₇H₄F₃NO₂·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.327(3) |

| b (Å) | 13.064(4) |

| c (Å) | 6.229(2) |

| β (°) | 105.815(10) |

| Volume (ų) | 808.5(4) |

| Z | 4 |

Molecular Conformation

In the solid state, the carboxylic acid group of 5-(trifluoromethyl)picolinic acid is nearly co-planar with the pyridine ring.[6] This planarity is a common feature in picolinic acid derivatives and facilitates the formation of intermolecular interactions. The trifluoromethyl group is situated para to the carboxylic acid group.

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of 5-(trifluoromethyl)picolinic acid monohydrate is dominated by a robust network of hydrogen bonds mediated by the water molecule.[5][6] The water molecule acts as both a hydrogen bond donor and acceptor, linking adjacent picolinic acid molecules. Specifically, the carboxylic acid group and the pyridine nitrogen atom are involved in these hydrogen bonding interactions.[5] This results in the formation of a two-dimensional hydrogen-bonded network.[5]

Predictive Crystal Structure of 5-(4-Cyanophenyl)picolinic Acid

Based on the analysis of the 5-(trifluoromethyl)picolinic acid monohydrate structure and the known properties of the cyanophenyl group, we can predict the likely structural features of 5-(4-Cyanophenyl)picolinic acid.

Expected Molecular Conformation

Similar to its trifluoromethyl analogue, the picolinic acid moiety in 5-(4-Cyanophenyl)picolinic acid is expected to be largely planar. The dihedral angle between the pyridine and the cyanophenyl rings will be a key conformational feature, influenced by a balance of steric and electronic effects.

Anticipated Intermolecular Interactions

The crystal packing of 5-(4-Cyanophenyl)picolinic acid will likely be governed by a combination of strong and weak intermolecular interactions:

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor and will likely form strong O-H···N or O-H···O hydrogen bonds, potentially leading to the formation of dimeric or catemeric motifs. The presence of the pyridine nitrogen also provides a hydrogen bond acceptor site.

-

π-π Stacking: The two aromatic rings (pyridine and cyanophenyl) provide opportunities for π-π stacking interactions, which are expected to play a significant role in the overall crystal packing.[2] The relative orientation of the rings (e.g., parallel-displaced or T-shaped) will depend on the interplay of electrostatic and van der Waals forces.

-

C-H···N/O Interactions: The nitrile group of the cyanophenyl moiety can act as a weak hydrogen bond acceptor, potentially forming C-H···N interactions with neighboring molecules. Similarly, C-H···O interactions involving the carboxylic acid group are also possible.

The interplay of these interactions will determine the final three-dimensional architecture of the crystal lattice. It is plausible that the cyanophenyl group, being more sterically demanding and electronically different from the trifluoromethyl group, will lead to a distinct packing arrangement.

Conclusion and Future Directions

While the definitive crystal structure of 5-(4-Cyanophenyl)picolinic acid awaits experimental determination, a detailed analysis of its close analogue, 5-(trifluoromethyl)picolinic acid monohydrate, provides a robust framework for understanding its likely solid-state properties. The experimental protocols outlined in this guide offer a clear pathway for obtaining the necessary single crystals for such a study. The predicted interplay of hydrogen bonding and π-π stacking interactions in 5-(4-Cyanophenyl)picolinic acid highlights the rich crystal engineering landscape of this class of compounds. A definitive crystallographic study would not only confirm these predictions but also provide crucial data for the rational design of new materials and pharmaceutical agents with tailored solid-state properties.

References

- Deredge, D. J., & VanderLinden, R. T. (2020). The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network.

- Lopresti, M., et al. (2025).

-

Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

-

IUCr. (n.d.). The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network. Retrieved from [Link]

-

CrystEngComm. (n.d.). Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. Retrieved from [Link]

- Mattia Lopresti, et al. (2025).

-

ResearchGate. (n.d.). 4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction. Retrieved from [Link]

-

PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid. Retrieved from [Link]

- MDPI. (2021). New Cyanido-Bridged Heterometallic 3d-4f 1D Coordination Polymers: Synthesis, Crystal Structures and Magnetic Properties. Magnetochemistry, 7(5), 63.

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

A Senior Application Scientist's Guide to the Solubility of 5-(4-Cyanophenyl)picolinic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(4-Cyanophenyl)picolinic acid. In the absence of extensive empirical data in the public domain, this document synthesizes foundational chemical principles, data from analogous structures, and detailed experimental protocols to empower researchers in drug development and materials science. The guide focuses on providing a predictive framework for solubility behavior in common organic solvents and offers a robust, self-validating experimental workflow for precise solubility determination.

Introduction: The Significance of Solubility

5-(4-Cyanophenyl)picolinic acid is a molecule of interest in medicinal chemistry and materials science, likely as a key intermediate or a final active compound. Its structure, featuring a picolinic acid moiety and a cyanophenyl group, suggests potential applications in the development of anti-inflammatory, anti-cancer agents, or as a building block for novel materials.[1] In any of these applications, understanding and quantifying its solubility is a critical first step. Solubility dictates the feasibility of reaction conditions, purification strategies, formulation development, and ultimately, the bioavailability of a potential therapeutic agent.

This guide will delve into the theoretical underpinnings of this compound's solubility, offer qualitative predictions based on its structure, and provide a detailed methodology for its empirical determination.

Physicochemical Properties and Their Influence on Solubility

Table 1: Estimated Physicochemical Properties of 5-(4-Cyanophenyl)picolinic Acid and Related Compounds

| Property | 5-(4-Cyanophenyl)picolinic acid (Estimate) | Picolinic Acid[2][3] | 6-(4-Cyanophenyl)picolinic acid[4] | 5-(4-Fluorophenyl)picolinic acid[1] |

| Molecular Weight | ~224.22 g/mol | 123.11 g/mol | 224.22 g/mol | 217.20 g/mol |

| pKa | ~4-5 (for the carboxylic acid) | 5.32[2] | N/A | N/A |

| Estimated LogP | ~1.5 - 2.5 | 0.72[3] | 1.62[4] | N/A |

| Melting Point | Likely a solid at room temperature | 136-138 °C[5] | N/A | N/A |

| Key Structural Features | Aromatic, Carboxylic Acid, Pyridine, Nitrile | Aromatic, Carboxylic Acid, Pyridine | Aromatic, Carboxylic Acid, Pyridine, Nitrile | Aromatic, Carboxylic Acid, Pyridine, Fluoro |

-

pKa: The pKa of the carboxylic acid group is crucial. In solvents that can accept a proton (like water or alcohols), the acidity of the compound will significantly influence its solubility. The pyridine nitrogen also has a pKa, but it is much lower and generally protonated only under strongly acidic conditions.

-

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP suggests better solubility in non-polar organic solvents. The addition of the cyanophenyl group significantly increases the lipophilicity compared to picolinic acid.

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The pyridine nitrogen and the nitrile group are hydrogen bond acceptors. The ability to form hydrogen bonds with the solvent is a key factor in determining solubility.

Predicting Solubility: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. 5-(4-Cyanophenyl)picolinic acid has both polar (carboxylic acid, pyridine, nitrile) and non-polar (biphenyl backbone) characteristics, making its solubility highly dependent on the chosen solvent.

Table 2: Predicted Qualitative Solubility of 5-(4-Cyanophenyl)picolinic Acid in Common Organic Solvents

| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||||

| Methanol | High | Donor & Acceptor | Moderate to High | The alcohol can hydrogen bond with the carboxylic acid, pyridine, and nitrile groups. The small alkyl chain is less disruptive to these interactions. |

| Ethanol | High | Donor & Acceptor | Moderate | Similar to methanol, but the larger alkyl chain may slightly decrease solubility compared to methanol. |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | High | Acceptor | High | DMSO is a very strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for many polar organic molecules.[7] |

| Dimethylformamide (DMF) | High | Acceptor | High | Similar to DMSO, DMF is a strong hydrogen bond acceptor and a good solvent for polar compounds.[8][9] |

| Acetonitrile | High | Acceptor | Low to Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF.[10] Solubility is expected to be lower than in those solvents. |

| Acetone | Medium | Acceptor | Low to Moderate | Acetone is a weaker polar aprotic solvent and a weaker hydrogen bond acceptor. |

| Non-Polar Solvents | ||||

| Toluene | Low | None | Very Low | The non-polar nature of toluene will not favorably interact with the polar functional groups of the molecule. |

| Chloroform | Low | Donor (weak) | Low | While considered non-polar, chloroform can act as a weak hydrogen bond donor. Some limited solubility might be observed. |

| Hexanes | Very Low | None | Insoluble | The highly non-polar nature of hexanes will not overcome the crystal lattice energy of the solid compound. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method followed by a suitable analytical technique is a reliable and widely used method.[11]

Materials and Equipment

-

5-(4-Cyanophenyl)picolinic acid (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 5-(4-Cyanophenyl)picolinic acid.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 5-(4-Cyanophenyl)picolinic acid into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A common timeframe is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study for the first determination.

-

-

Sampling and Preparation for Analysis:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

HPLC Method:

-

Develop an HPLC method with a suitable column (e.g., C18) and mobile phase.

-

Prepare a series of calibration standards of known concentrations of 5-(4-Cyanophenyl)picolinic acid.

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for 5-(4-Cyanophenyl)picolinic acid in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at λmax to create a calibration curve (absorbance vs. concentration).

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Causality and Self-Validation in the Experimental Protocol

-

Why excess solid? To ensure the solution is truly saturated and in equilibrium with the solid phase.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

-

Why filtration? To prevent undissolved microparticles from being included in the analysis, which would lead to an artificially high solubility value.

-

Why a calibration curve? To ensure accurate quantification of the analyte in the sample. The linearity of the calibration curve validates the analytical method within that concentration range.

Conclusion

While direct, quantitative solubility data for 5-(4-Cyanophenyl)picolinic acid in a wide range of organic solvents is not extensively documented, a strong predictive understanding can be achieved through the analysis of its physicochemical properties and the application of fundamental chemical principles. For definitive quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable method. By following this protocol, researchers can confidently determine the solubility of this compound, a critical parameter for its successful application in research and development.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- Solubility test for Organic Compounds. (2024, September 24).

- Experiment: Solubility of Organic & Inorganic Compounds.

- 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).

- 5-(3-CYANOPHENYL)PICOLINIC ACID | 1261944-75-5 - Sigma-Aldrich.

- PRODUCT INFORMATION - Cayman Chemical.

- picolinic acid.

- US3317549A - Picolinic acid compounds - Google Patents.

- Picolinic acid | C6H5NO2 | CID 1018 - PubChem.

- Picolinic acid (PCL 016) | Endogenous Metabolite - MedchemExpress.com.

- Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023, February 24).

- Solubility for Common Extractable Compounds.

- Picolinic acid - Wikipedia.

- 6-(4-Cyanophenyl)picolinic acid - Fluorochem.

- 5-(4-Fluorophenyl)picolinic acid - MySkinRecipes.

- 5-(4-Fluorophenyl)picolinic acid | 845826-99-5 - Sigma-Aldrich.

Sources

- 1. 5-(4-Fluorophenyl)picolinic acid [myskinrecipes.com]

- 2. picolinic acid [chemister.ru]

- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Picolinic acid - Wikipedia [en.wikipedia.org]

- 6. chem.ws [chem.ws]

- 7. lifechemicals.com [lifechemicals.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. US3317549A - Picolinic acid compounds - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical Characterization & Quantum Yield Determination: 5-(4-Cyanophenyl)picolinic Acid

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

5-(4-Cyanophenyl)picolinic acid is a specialized ligand scaffold, primarily utilized in the synthesis of high-performance phosphorescent organometallic complexes (e.g., Iridium(III) or Platinum(II) based emitters) for Organic Light-Emitting Diodes (OLEDs) and bio-imaging applications. While the free ligand itself exhibits moderate fluorescence dominated by intraligand charge transfer (ICT), its primary utility lies in its ability to tune the HOMO-LUMO gap of metal complexes through the electron-withdrawing cyano group.

This technical guide provides a rigorous framework for the synthesis, purification, and photophysical characterization of 5-(4-Cyanophenyl)picolinic acid. It focuses on the precise determination of its fluorescence quantum yield (

Molecular Architecture & Theoretical Photophysics

Structural Analysis

The molecule consists of a picolinic acid core substituted at the 5-position with a 4-cyanophenyl moiety.

-

Picolinic Acid Core: Acts as an N^O bidentate chelator. The nitrogen lone pair and carboxylate oxygen facilitate stable coordination with transition metals.

-

4-Cyanophenyl Group: Extends the

-conjugation length compared to the parent picolinic acid. The cyano (-CN) group is a strong electron-withdrawing group (EWG), which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Electronic Transitions

The photophysics of the free ligand are governed by the competition between radiative decay (

-

Absorption: Typically observed in the UV region (300–380 nm), attributed to

transitions of the extended conjugated system. -

Emission: The presence of the cyano group induces a strong Intraligand Charge Transfer (ICT) character. In polar solvents, the emission spectrum typically undergoes a bathochromic (red) shift due to the stabilization of the polarized excited state.

Figure 1: Jablonski diagram illustrating the competing decay pathways. For the free ligand, fluorescence is the primary radiative pathway. Upon metal complexation, ISC becomes dominant.

Experimental Protocol: Quantum Yield Determination

Objective: To determine the relative fluorescence quantum yield (

Materials & Equipment

-

Analyte: 5-(4-Cyanophenyl)picolinic acid (Purified >99% by HPLC).[1]

-

Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

at 25°C) OR 9,10-Diphenylanthracene in Cyclohexane ( -

Solvent: Spectroscopic grade Acetonitrile (MeCN) or Dichloromethane (DCM).

-

Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60) and Spectrofluorometer (e.g., Edinburgh FS5).

Step-by-Step Methodology

Step 1: Absorbance Tuning

Prepare stock solutions of the analyte and reference. Dilute both such that their optical density (OD) at the excitation wavelength (

-

Reasoning: Keeping OD < 0.1 minimizes inner-filter effects (re-absorption of emitted light), ensuring a linear relationship between concentration and fluorescence intensity.

Step 2: Excitation Scan

Record the absorption spectrum of the analyte to identify

Step 3: Emission Integration Record the fluorescence emission spectra for both the analyte and the reference using the same instrument parameters (slit width, integration time, detector voltage).

-

Integrate the area under the emission curve (

) for both samples.

Step 4: Calculation

Calculate the quantum yield (

| Parameter | Description |

| Quantum Yield of Sample | |

| Quantum Yield of Reference | |

| Integrated Fluorescence Intensity (Area under curve) | |

| Absorbance (Optical Density) at | |

| Refractive Index of the solvent |

Data Validation Table (Template)

| Parameter | Reference (Quinine Sulfate) | Sample (5-(4-CN-Ph)-Pic) |

| Solvent | 0.1 M H₂SO₄ | Acetonitrile |

| Refractive Index ( | 1.333 | 1.344 |

| Excitation | 350 | 350 |

| Absorbance ( | 0.045 | 0.042 |

| Integrated Area ( | 1,250,000 | Measured Value |

| Calculated | 0.546 (Fixed) | Result |

Synthesis & Purity Optimization

The accuracy of the quantum yield measurement is directly dependent on the purity of the ligand. Trace impurities (e.g., unreacted starting materials or Pd-catalyst residues) can act as quenchers.

Synthetic Route (Suzuki-Miyaura Coupling)

The most robust synthesis involves the coupling of a 5-bromo-picolinate ester with 4-cyanophenylboronic acid, followed by hydrolysis.

Figure 2: Synthetic pathway for high-purity ligand generation.

Purification Protocol

-

Acidification: After hydrolysis, carefully acidify the aqueous layer to pH 3–4 to precipitate the free acid.

-

Recrystallization: Recrystallize from Ethanol/Water or Acetonitrile to remove inorganic salts and boronic acid byproducts.

-

Validation: Confirm purity via ¹H-NMR (absence of aliphatic impurities) and HPLC (>99% area).

Applications & Significance

Ancillary Ligand in Iridium(III) Complexes

This ligand is a critical building block for heteroleptic Ir(III) complexes (e.g., analogues of FIrPic).

-

Blue/Green Tuning: The electron-withdrawing cyano group stabilizes the HOMO of the complex, typically resulting in a hypsochromic (blue) shift compared to unsubstituted phenylpyridine ligands.

-

Efficiency: Complexes utilizing this ligand often exhibit high phosphorescence quantum yields (

) due to efficient MLCT

Bio-Imaging Probes

The ligand's carboxylic acid handle allows for bioconjugation to peptides or antibodies. The 4-cyanophenyl group provides a distinct Raman signature (nitrile stretch at ~2230 cm⁻¹), making it a candidate for dual-modal (Fluorescence/Raman) imaging.

References

-

Photophysics of Iridium Complexes

-

Title: Photophysical properties of the iridium complexes.[2]

- Source: ResearchG

-

URL:

-

-

Quantum Yield Measurement Standards

- Title: Relative Quantum Yield of 2-Aminopyridine (Methodology Reference).

-

Source: Edinburgh Instruments[3]

-

URL:

-

Synthesis of Picolinic Acid Derivatives

- Title: Unraveling the Crystal Structures of Picolinic Acid Deriv

- Source: PMC / NIH

-

URL:

-

General Protocol for Quantum Yield

- Title: Quantum yield - Wikipedia (General Definition & Standards).

- Source: Wikipedia

-

URL:

Sources

Methodological & Application

"using 5-(4-Cyanophenyl)picolinic acid as a ligand for MOFs"

Application Note: Engineering Functional MOFs with 5-(4-Cyanophenyl)picolinic Acid (Hcppa)

Abstract

This guide details the protocols for utilizing 5-(4-Cyanophenyl)picolinic acid (Hcppa) as a bifunctional metalloligand in the synthesis of Metal-Organic Frameworks (MOFs). Unlike symmetric dicarboxylates (e.g., terephthalic acid), Hcppa offers a desymmetrized architecture combining a chelating picolinate "head" and a linear nitrile "tail." This note covers three distinct engineering strategies: (1) Lanthanide sensitization (Antenna Effect), (2) Ag(I)-mediated nitrile coordination, and (3) In situ solvothermal hydrolysis for heterometallic assemblies.

Ligand Design & Coordination Logic

The utility of Hcppa lies in its dual-functionality. Understanding the hard/soft acid-base (HSAB) preferences of its donor groups is critical for experimental design.

-

Site A (Picolinate Head): The pyridine nitrogen and the adjacent carboxylate oxygen form a rigid 5-membered chelate ring. This is a "hard" donor site, ideal for high-coordination number oxophilic metals like Lanthanides (Ln

: Eu, Tb, Gd) and high-valent ions (Zr -

Site B (Nitrile Tail): The cyano (-CN) group is a "soft" donor. It can either:

-

Remain uncoordinated (pendant) for post-synthetic modification (PSM).

-

Coordinate to soft metals (Ag

, Cu -

Hydrolyze to a carboxylate (-COOH) under harsh solvothermal conditions.

-

Figure 1: Coordination Logic of Hcppa

Caption: Functional dissection of the Hcppa ligand showing divergent synthetic pathways based on metal selection and reaction conditions.

Pre-Synthesis Considerations

| Parameter | Specification | Causality / Rationale |

| Solubility | Low in H | The rigid aromatic core requires polar aprotic solvents. DMF is the standard for solvothermal growth. |

| pKa Values | ~1.0 (Pyridine H | Deprotonation requires mild bases (TEA) or solvothermal decomposition of DMF (generates dimethylamine). |

| Thermal Stability | Ligand stable up to ~250°C. | Allows for high-temperature synthesis, but beware of nitrile hydrolysis >120°C in water. |

| Light Sensitivity | Moderate (Cyano group). | If using Ag(I), exclude light to prevent photoreduction to Ag(0). |

Protocol A: Luminescent Lanthanide MOFs (Ln-CPPA)

Target Application: Chemical Sensing (Nitroaromatics) & Optical Barcoding.

This protocol leverages the "Antenna Effect," where the picolinate moiety absorbs UV light and efficiently transfers energy to the Ln

Materials

-

Ligand: Hcppa (0.1 mmol)

-

Metal Salt: Eu(NO

) -

Solvent: DMF (N,N-dimethylformamide) / H

O (Ratio 10:1)

Step-by-Step Methodology

-

Dissolution: In a 20 mL scintillation vial, dissolve 22.4 mg of Hcppa in 5 mL of DMF. Sonicate until clear.

-

Metal Addition: Add 0.5 mL of aqueous Eu(NO

)-

Note: A transient precipitate may form; sonicate to redissolve.

-

-

Crystallization: Seal the vial tightly. Place in a programmable oven.

-

Ramp: 25°C

100°C over 2 hours. -

Hold: 100°C for 48 hours.

-

Cool: 100°C

25°C over 24 hours (Slow cooling is crucial for X-ray quality crystals).

-

-

Harvesting: Decant the mother liquor. Wash crystals 3x with fresh DMF, then 3x with Ethanol.

-

Activation: Solvent exchange with ethanol for 3 days, followed by vacuum drying at 80°C for 6 hours.

Validation (Self-Check)

-

Visual: Eu-MOF should appear colorless in daylight but emit bright red under UV (254/365 nm). Tb-MOF will emit green.

-

IR Spectroscopy: Look for the -C

N stretch at ~2230 cm -

PXRD: Compare with simulated patterns from single-crystal data (Space group typically

or

Protocol B: Post-Synthetic Modification (PSM) of the Nitrile

Target Application: Drug Delivery (Bioconjugation) or Catalysis.

The pendant nitrile group in the MOF pores can be transformed into a tetrazole (for metal binding) or an amide (for hydrophilicity).

Reaction: [3+2] Cycloaddition (Click Chemistry)

-

Preparation: Suspend 50 mg of activated Ln-CPPA MOF (from Protocol A) in 5 mL DMF.

-

Reagents: Add NaN

(Sodium azide, 1.5 eq) and ZnBr -

Reaction: Heat at 80°C for 24 hours in a sealed pressure tube.

-

Warning: NaN

is toxic and potentially explosive. Do not use chlorinated solvents.

-

-

Washing: Centrifuge and wash extensively with DMF then Water (to remove unreacted azide and Zn salts).

-

Acid Wash: Rinse with 0.1 M HCl to protonate the tetrazole ring.

Figure 2: PSM Workflow

Caption: Conversion of the inert nitrile tail into a chelating tetrazole moiety via post-synthetic modification.

Characterization & Data Interpretation

Spectroscopic Signatures

| Technique | Feature | Interpretation |

| FT-IR | 2230 cm | Intact Nitrile group. |

| FT-IR | 1650 & 1380 cm | Asymmetric/Symmetric COO |

| UV-Vis | ~280-300 nm | |

| PL (Eu) | 612 nm |

Troubleshooting Guide

-

Problem: No fluorescence (Eu/Tb samples).

-

Cause: Water quenching. High-frequency O-H oscillators quench Ln emission.

-

Fix: Ensure rigorous dehydration/activation. Use D

O during synthesis if necessary to verify.

-

-

Problem: Amorphous powder instead of crystals.

-

Cause: Reaction too fast.

-

Fix: Add a modulator (acetic acid, 10 eq) or lower the temperature to 85°C.

-

References

-

Jornet-Mollá, V., et al. (2021).[2] "Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications." Inorganic Chemistry. Link

- Context: Establishes the baseline protocol for Ln-picolinate synthesis and the antenna effect mechanism.

-

Kukovec, B.-M., et al. (2016). "Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly...". CrystEngComm. Link

- Context: Demonstrates the hydrolyzed derivative of the cyanophenyl ligand, useful for comparison in IR/PXRD if hydrolysis occurs.

-

He, Y., et al. (2013). "Functional Metal-Organic Frameworks for Gas Storage and Separation." Chemical Reviews. Link

- Context: General reference for solvothermal synthesis parameters and activation of picolin

-

Wang, C., et al. (2017). "Post-synthetic modification of metal-organic frameworks." Chemical Society Reviews. Link

- Context: Authoritative guide on the "click" chemistry protocols (nitrile to tetrazole) described in Protocol B.

Sources

"single-crystal X-ray diffraction of 5-(4-Cyanophenyl)picolinic acid"

An Application Note on the Single-Crystal X-ray Diffraction of 5-(4-Cyanophenyl)picolinic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Structural Elucidation of a Privileged Scaffold

5-(4-Cyanophenyl)picolinic acid belongs to a class of compounds that are of significant interest to researchers in drug development and materials science. The picolinic acid moiety is a well-established "privileged" structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to chelate metals and interact with biological targets.[1][2][3] The incorporation of a cyanophenyl group introduces a rigid, planar substituent with a strong dipole moment, capable of participating in a variety of non-covalent interactions that can dictate molecular conformation and crystal packing. These interactions are critical for understanding solid-state properties, solubility, and ultimately, bioavailability in pharmaceutical contexts.[4]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] It provides unambiguous information on bond lengths, bond angles, and the spatial relationship between molecules, offering insights that are unattainable by spectroscopic methods alone.[7] This application note provides a comprehensive guide for researchers, from crystal growth to final structure analysis, for the characterization of 5-(4-Cyanophenyl)picolinic acid.

Part 1: The Crucial First Step: Growing High-Quality Single Crystals

The primary bottleneck in any SCXRD study is obtaining diffraction-quality single crystals.[5][6] This requires a systematic approach to crystallization, exploring various solvents and techniques to induce slow, ordered molecular assembly. The starting material must be of the highest possible purity, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

Protocol 1: Screening for Crystallization Conditions

The choice of solvent is paramount. A good crystallization solvent (or solvent system) is one in which the compound is sparingly soluble. The ideal scenario involves dissolving the compound in a "good" solvent and then slowly introducing a condition that reduces its solubility, leading to supersaturation and crystal growth.

Common Crystallization Techniques for Small Molecules:

-

Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[8]

-

Vapor Diffusion: This technique is highly effective for small quantities of material.[8] A concentrated solution of the compound in a volatile solvent is placed in a small, open container (e.g., a vial). This is then sealed inside a larger container (e.g., a jar) containing a "poor" solvent (an antisolvent) in which the compound is insoluble but which is miscible with the first solvent.[9] Vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

-

Antisolvent Diffusion: In this method, a layer of a poor solvent is carefully added on top of a concentrated solution of the compound in a good solvent without mixing. The slow diffusion at the interface between the two liquids can lead to the formation of high-quality crystals.[9]

Step-by-Step Protocol for Vapor Diffusion:

-

Preparation: Dissolve 5-10 mg of high-purity 5-(4-Cyanophenyl)picolinic acid in a minimal amount of a "good" solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) in a small vial (0.5-1 mL).

-

Setup: Place this vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

-

Antisolvent Addition: Add 2-3 mL of a "poor" solvent (e.g., water, diethyl ether, or hexane) to the larger container, ensuring the level is below the top of the inner vial.

-

Sealing and Incubation: Seal the outer container tightly and leave it undisturbed in a vibration-free location at a constant temperature.

-

Monitoring: Check for crystal growth periodically over several days to weeks without disturbing the setup.

| Technique | Principle | Suitable Solvents (Good/Poor) | Advantages |

| Slow Evaporation | Solubility is slowly reduced by removing the solvent. | Acetone, Methanol, Dichloromethane | Simple setup. |

| Vapor Diffusion | A poor solvent vapor diffuses into the solution, reducing solubility. | DMF/Water, DMSO/Diethyl Ether | Excellent for small sample quantities; fine control over crystallization rate.[8] |

| Antisolvent (Liquid) Diffusion | A poor solvent slowly mixes with the solution at an interface. | Dichloromethane/Hexane | Can produce large, well-formed crystals. |

Part 2: From Crystal to Diffraction Pattern: Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible cracks) is obtained, the next step is to collect the diffraction data.[10]

Experimental Workflow for Data Collection

The process involves mounting the crystal, centering it in the X-ray beam, and collecting a series of diffraction images as the crystal is rotated. Modern diffractometers automate much of this process.

Caption: Workflow from crystal mounting to processed diffraction data.

Protocol 2: Single-Crystal X-ray Data Collection

-

Crystal Mounting: Carefully select a single crystal and mount it on a suitable holder (e.g., a nylon loop or a glass fiber) using cryoprotectant oil.

-

Cryo-cooling: The mounted crystal is rapidly cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage.

-

Diffractometer Setup: Place the mounted crystal on the goniometer head of the diffractometer. Common X-ray sources are Molybdenum (Mo, λ = 0.71073 Å) or Copper (Cu, λ = 1.54184 Å) rotating anodes or microfocus sources.

-

Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and crystal system through an automated indexing procedure.[11][12]

-

Data Collection Strategy: The diffractometer software (e.g., Bruker APEX) calculates an optimal strategy to collect a complete and redundant dataset by rotating the crystal through a series of angles (scans).[13]

-

Data Integration and Scaling: After collection, the raw image files are processed. The software identifies the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).[11][14] The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l), intensity, and standard uncertainty for each reflection.

Part 3: Decoding the Data: Structure Solution and Refinement

The processed reflection file contains the amplitudes of the structure factors, but the phase information is lost in the experiment. This is the well-known "phase problem" in crystallography.

Workflow for Structure Solution and Refinement

Solving the phase problem and refining the structural model is a cyclical process performed using specialized software.

Caption: The iterative cycle of crystallographic structure solution and refinement.

Protocol 3: Structure Solution and Refinement

This protocol utilizes the widely adopted SHELX programs, often accessed through a graphical interface like Olex2.[15][16][17]

-

Space Group Determination: The systematic absences in the diffraction data, combined with unit cell metrics, allow for the assignment of a space group. This defines the symmetry of the crystal.

-

Structure Solution: An initial structural model is generated using methods like 'direct methods' or 'dual-space' algorithms (e.g., using SHELXT).[18] This provides the positions of most or all of the non-hydrogen atoms.

-

Initial Refinement: The initial model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[18] The quality of the fit is monitored by the R-factor (R1), which should decrease as the model improves. A promising initial model will typically have an R1 value below 0.20 (20%).[19]

-

Model Completion: The refined model is used to calculate a difference Fourier map, which reveals the locations of missing atoms (as positive peaks) and incorrect atom assignments (as negative peaks). Atoms are added or corrected, and the model is re-refined. This cycle is repeated until all non-hydrogen atoms are located.

-

Anisotropic Refinement: Atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which provides a more accurate description.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," as they scatter X-rays too weakly to be located precisely.

-

Final Refinement: The final model is refined until convergence, meaning the parameters are no longer changing significantly. The final R1 value for a well-determined small molecule structure is typically below 0.05 (5%). The output is a Crystallographic Information File (CIF), the standard format for reporting crystal structures.

Part 4: Interpreting the Result: Analysis of the Crystal Structure

The final CIF contains a wealth of information. The key data are summarized in a crystallographic table. Analysis of the packing and intermolecular interactions provides crucial insights into the solid-state behavior of the compound.

Representative Crystallographic Data

The following table presents example data for a picolinic acid derivative, illustrating the typical parameters reported.

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₃H₈N₂O₂ |

| Formula Weight | 224.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.992(1) |

| b (Å) | 7.617(7) |

| c (Å) | 16.237(1) |

| β (°) | 100.99(1) |

| Volume (ų) | 1819.1(3) |

| Z | 4 |

| Data Collection | |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Temperature (K) | 100 |

| Reflections Collected | 15870 |

| Independent Reflections | 4175 |

| Refinement | |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.115 |

| Goodness-of-fit (S) | 1.05 |

Note: Data are representative and based on a similar published structure for illustrative purposes.[20]

Analysis of Intermolecular Interactions

For 5-(4-Cyanophenyl)picolinic acid, key interactions to analyze include:

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming dimers or chains.

-

π-π Stacking: The pyridine and phenyl rings can engage in π-stacking interactions, influencing the packing arrangement.

-

Nitrile-Aryl Interactions: The electron-deficient cyano group can interact with the electron-rich aromatic rings.

Visualizing the crystal packing using software like Mercury, which is part of the Cambridge Structural Database (CSD) system, is essential for a thorough analysis of these interactions.[21][22][23]

Conclusion

The single-crystal X-ray diffraction of 5-(4-Cyanophenyl)picolinic acid provides definitive structural information that is vital for rational drug design and materials engineering. While obtaining suitable crystals can be challenging, a systematic approach to crystallization, coupled with modern automated diffraction and powerful computational software, makes this powerful technique accessible. The resulting three-dimensional structure offers invaluable insights into the molecular conformation and intermolecular interactions that govern the properties of this important compound.

References

- Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton.

- APEX Software | Bruker. (n.d.). Bruker.

- Chemical crystallization. (n.d.). SPT Labtech.

- Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. (n.d.). Benchchem.

- X-ray data processing. (n.d.). PMC.

- crystallization of small molecules. (n.d.).

- Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. (2020, January 8). YouTube.

- A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). PMC.

- Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing).

- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.

- Resources | Single-Crystal X-ray Diffraction. (n.d.).

- Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. (2025, November 28). IJIRT.

- X-ray Crystallography. (n.d.). Creative BioMart.

- Resources — single-crystal-diffraction 0.0.0 documentation. (n.d.).

- Picolinic Acid (CAS 98-98-6): Applications, Synthesis, and Properties for Industrial Use. (n.d.).

- ShelXle Tutorial solving and refining crystal structures. (2020, August 14). YouTube.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Dove Medical Press.

- Why Is Dipicolinic Acid Important to Us?. (2024, November 19). UniVOOK.

- Crystallographic software list. (n.d.). IUCr.

- Xray data collection and processing: a (short?) introduction. (2018, June 3).

- Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021, December 31). IMSERC.

- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (n.d.). PMC.

- X-ray Crystallography: Data collection and processing. (2021, February 3). YouTube.

- Data Processing Programs for Analysis of Di raction Images of Macromolecular Crystals Recorded using Synchrotron Radiation. (n.d.).

- X-Ray Crystallography - Software. (n.d.). Purdue University.

- 6 Solution and Refinement of Crystal Structures. (n.d.). Fundamentals of Crystallography | Oxford Academic.

- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025, May 5). Mattia Lopresti.

- CCDC 1450541: Experimental Crystal Structure Determination. (2016, June 20). Research Explorer - The University of Manchester.

- CCDC – Cambridge Crystallographic Data Centre. (n.d.). SERC@IISc - Indian Institute of Science.

- CCDC. (2019, April 17). ADDoPT.

- CCDC: Structural Chemistry Data, Software, and Insights. (n.d.).

-

Single‐crystal X‐ray diffraction structures of 4, 5, 6 and 7.[24] (a).... (n.d.). ResearchGate. Retrieved from

- CCDC 1958363: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online.

- Single crystal X-ray diffraction structures (50% probability.... (n.d.). ResearchGate.

- Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020, October 14). MDPI.

- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015, May 8). PMC.

- 5-(3-CYANOPHENYL)PICOLINIC ACID | 1261944-75-5. (n.d.). Sigma-Aldrich.

- Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. (n.d.). CrystEngComm (RSC Publishing).

- US6194442B1 - 5-substituted picolinic acid compounds and their method of use. (n.d.). Google Patents.

- Synthesis of 2-(2-((5″-(4-Cyanophenyl)-3,4′,4″-trioctyl[2,2′:5′,2″-terthiophen]-5-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. (2025, July 18). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijirt.org [ijirt.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. sptlabtech.com [sptlabtech.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. APEX Software | Bruker [bruker.com]

- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 15. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]

- 16. Resources — single-crystal-diffraction 0.0.0 documentation [single-crystal.ornl.gov]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 21. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 22. CCDC – Cambridge Crystallographic Data Centre – SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE [serc.iisc.ac.in]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 24. researchgate.net [researchgate.net]

Application Note: Structural Elucidation and Purity Profiling of 5-(4-Cyanophenyl)picolinic Acid via NMR Spectroscopy

Introduction & Scope

5-(4-Cyanophenyl)picolinic acid is a critical biaryl intermediate used in the synthesis of pharmacophores (e.g., kinase inhibitors) and as a rigid linker in Metal-Organic Frameworks (MOFs). Its structural duality—containing both an electron-deficient pyridine ring and an electron-withdrawing nitrile group on a phenyl ring—presents specific challenges for NMR analysis.

These challenges include:

-

Solubility: The rigid biaryl backbone and carboxylic acid moiety lead to strong intermolecular hydrogen bonding and

- -

Zwitterionic Potential: The basic pyridine nitrogen and acidic carboxyl group can lead to pH-dependent chemical shift variations if the solvent system is not controlled.

-

Quaternary Carbon Detection: The molecule contains five quaternary carbons (COOH, CN, Pyridine-C2, Pyridine-C5, Phenyl-C1, Phenyl-C4), requiring optimized relaxation delays and 2D-HMBC experiments for definitive assignment.

This guide details the optimized protocols for complete structural assignment and purity profiling.

Sample Preparation Protocol

Solvent Selection

Recommended Solvent: DMSO-d

-

Rationale: DMSO disrupts the strong hydrogen dimer network of the carboxylic acid, ensuring sharp signals. It also prevents the aggregation-induced line broadening often seen in chloroform.

-

Alternative (Salt Form): D

O with 1 eq. NaOD. (Note: This deprotonates the acid, shifting the ipso carbons significantly; use only for solubility issues).

Preparation Steps

-

Weighing: Weigh 10–15 mg of the analyte for standard 1D

H/ -

Dissolution: Add 0.6 mL of DMSO-d

(99.9% D). -

Homogenization: Vortex for 30 seconds. If undissolved solids persist, sonicate at 40°C for 5 minutes.

-

Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm .

Experimental Protocols

H NMR Acquisition (500 MHz+)

The aromatic region requires high resolution to resolve the specific coupling of the pyridine ring.

-

Pulse Sequence: zg30 (30° excitation pulse)

-

Spectral Width: 15 ppm (to capture the -COOH proton at ~13.5 ppm)

-

Relaxation Delay (D1): 5.0 seconds . (Crucial for accurate integration of the carboxylic acid proton).

-

Scans (NS): 16–32.

-

Temperature: 298 K (25°C).

C NMR Acquisition

-

Pulse Sequence: zgpg30 (Power-gated decoupling)

-

Relaxation Delay (D1): 2.0 seconds (Standard) or 10.0 seconds (for qNMR of quaternary carbons).

-

Scans (NS): 1024 (Due to low sensitivity of quaternary carbons).

2D Correlation Experiments (Essential for Assignment)

-

HSQC (Heteronuclear Single Quantum Coherence): To link protons to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Coherence): Critical Step. Set long-range coupling constant (

) to 8 Hz . This connects the nitrile carbon and carboxyl carbon to the aromatic protons.

Structural Assignment & Data Interpretation[2][3]

Numbering Scheme

-

Pyridine Ring: N=1, C-COOH=2, H-3, H-4, C-Aryl=5, H-6.

-

Phenyl Ring: C-1' (attached to Pyridine), H-2'/6', H-3'/5', C-4'-CN.

Chemical Shift Table (DMSO-d )

| Position | Nucleus | Shift ( | Multiplicity | Assignment Logic | |

| COOH | 13.5 - 13.8 | Broad Singlet | - | Exchangeable acid proton. | |

| Py-H6 | 9.10 - 9.15 | Doublet (d) | |||

| Py-H3 | 8.20 - 8.25 | Doublet (d) | Ortho to COOH. | ||

| Py-H4 | 8.35 - 8.40 | dd | Vicinal to H3, long-range to H6. | ||

| Ph-H2'/6' | 8.05 - 8.10 | Doublet (d) | Ortho to Pyridine ring. | ||

| Ph-H3'/5' | 7.95 - 8.00 | Doublet (d) | Ortho to Nitrile (CN). | ||

| C=O | ~165.5 | Singlet | - | Carbonyl. | |

| CN | ~118.5 | Singlet | - | Nitrile (Characteristic weak peak). |

Note: Shifts are approximate and concentration-dependent.

Interpretation Logic (Causality)[4]

-

The "Pyridine Split": The pyridine protons form a specific AMX or ABX spin system (depending on field strength). H6 is distinctively downfield (~9.1 ppm) because it is adjacent to the electronegative nitrogen and lacks an ortho-proton neighbor (position 5 is substituted).

-

The "Biaryl Link": The HMBC spectrum will show a correlation between Py-H6 and Ph-C1' (the quaternary carbon of the phenyl ring). This confirms the 5-position substitution.

-

The Nitrile Confirmation: The Ph-H3'/5' protons will show a strong HMBC correlation to the nitrile carbon at ~118 ppm.

Quantitative Purity Profiling (qNMR)

For drug development, purity must be absolute. Standard integration is insufficient due to T1 relaxation differences.

Protocol:

-

Internal Standard (IS): Use Maleic Acid (TraceCERT® grade).

-

Why? Maleic acid singlet appears at ~6.3 ppm in DMSO, a clean region free from the biaryl aromatic signals (7.9–9.2 ppm).

-

-

Relaxation Delay: Set D1

5 -

Calculation:

(Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS)

Visualization Workflows

Diagram 1: Analytical Workflow

This diagram illustrates the logical flow from sample prep to final structure validation.

Caption: Step-by-step analytical workflow ensuring solubility and complete spectral assignment.

Diagram 2: HMBC Correlation Logic

This diagram visualizes the critical long-range correlations needed to prove the structure.

Caption: Key Heteronuclear Multiple Bond Coherence (HMBC) correlations for structural proof.

References

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1] (General pyridine coupling constants and shifts).

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link (Basis for synthesis and structural expectations of biaryls).

-

Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry, 62(21), 7512–7515. Link (Solvent referencing for DMSO-d6).

-

Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent". Magnetic Resonance in Chemistry, 44(5), 491-509.[1] Link (Explains the solvent shift effects on carboxylic acids).

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for 5-(4-Cyanophenyl)picolinic acid metal complexes"

The following guide is structured as a Technical Support Center resource. It assumes the persona of a Senior Application Scientist responding to a high-priority support ticket regarding the synthesis and optimization of 5-(4-Cyanophenyl)picolinic acid (CPP) metal complexes.

Subject: Optimization of Reaction Conditions for 5-(4-Cyanophenyl)picolinic Acid Metal Complexes Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division[1]

System Overview & Chemical Logic

The ligand 5-(4-Cyanophenyl)picolinic acid (CPP) is a bifunctional chelator.[1] To optimize its complexation, you must balance two competing reactivities:

-

The Picolinate Moiety (N,O-donor): Requires base to deprotonate the carboxylic acid (

) for chelation.[1] -

The Nitrile Group (-CN): Susceptible to hydrolysis (converting to amide/carboxylic acid) under the very basic/aqueous conditions often used to activate the picolinate.[1]

This guide provides protocols to secure the metal-nitrogen/oxygen bond without destroying the distal nitrile functionality.

Pre-Reaction Checklist: Ligand Integrity

Before attempting complexation, verify your ligand stock. The Suzuki coupling of 5-bromo-2-picolinic acid and 4-cyanophenylboronic acid often leaves palladium residues or hydrolyzed byproducts.

Validation Protocol:

-

IR Spectroscopy: Look for the sharp nitrile stretch at ~2230 cm⁻¹ . If this is weak or absent, or if you see broad bands at 3300-3500 cm⁻¹ (amide N-H), your ligand is already compromised.[1]

-

Solubility Check: CPP is rigid and planar.

Optimization Modules (Experimental Protocols)

Module A: Iridium(III) Complexation (OLED/Photophysics)

Standard "Nonoyama" Route Optimization

Goal: Synthesize heteroleptic

| Parameter | Standard Condition | Optimized Condition (for CPP) | Reasoning |

| Solvent | 2-Ethoxyethanol/Water (3:1) | Dichloromethane (DCM) / Ethanol (3:1) | Water promotes nitrile hydrolysis at high temps.[1] |

| Base | Tetrabutylammonium hydroxide (TBAOH) or AgOTf | Carbonates at reflux ( | |

| Temp | Lower thermal stress preserves the nitrile.[1] |

Step-by-Step Protocol (The "Silver Route"):

-

Suspend the dichloro-bridged dimer

(0.1 mmol) in DCM (10 mL). -

Add Silver Triflate (AgOTf) (0.22 mmol) dissolved in Ethanol (5 mL). Stir for 1 hour at RT.

-

Critical Step: Filter off the white AgCl precipitate using a 0.2

PTFE syringe filter. -

To the filtrate, add CPP ligand (0.25 mmol) and Triethylamine (0.3 mmol).

-

Heat to mild reflux (

) for 6-12 hours. -

Workup: Evaporate solvent, redissolve in minimal DCM, and precipitate with Hexane.

Module B: 3d-Metal Coordination Polymers (MOFs)

Solvothermal Optimization Goal: Create crystalline networks using Zn(II) or Cu(II).

Protocol:

-

Metal Source: Use Nitrate salts (

) rather than chlorides to avoid competitive coordination.[1] -

Solvent System: DMF/Ethanol/Water (4:1:1). The DMF acts as a template.

-

Temperature:

(Do not exceed -

Crystallization: Slow cooling (

/hour) is essential for X-ray quality crystals.

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis workflow.

Figure 1: Optimized workflow for CPP complexation, differentiating between kinetic control (Ir) and thermodynamic assembly (Zn/Cu).

Troubleshooting & FAQs

Q: The reaction mixture turned black and yielded no product.

Diagnosis: Metal decomposition (formation of colloidal Ir or metal oxides).[1] Root Cause:

-

Overheating: Temperatures

in ethylene glycol often degrade the catalyst. -

Lack of Stabilization: If the picolinate doesn't chelate quickly, the metal center collapses. Solution:

-

Switch to the AgOTf method (Module A) to allow complexation at

.[1] -

Ensure the reaction is strictly anaerobic (degas solvents with

for 30 mins).

Q: NMR shows a mixture of products, and the nitrile peak is gone.

Diagnosis: Nitrile Hydrolysis.

Mechanism:

-

Eliminate Water: Use anhydrous DCM/Ethanol.

-

Buffer the pH: Avoid strong inorganic bases like

or

Q: I cannot get the ligand to dissolve.

Diagnosis:

-

Do not sonicate for more than 5 minutes (can degrade ligand).

-

Add a co-solvent: 10% Trifluoroethanol (TFE) can disrupt aggregation without interfering with coordination.

Logic Tree: Impurity Analysis

Use this diagram to diagnose post-reaction solids.

Figure 2: Rapid diagnostic logic for post-synthesis solid analysis.

References

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Ir(III) Picolinate Synthesis (Standard): Sprouse, S., King, K. A., Spellane, P. J., & Watts, R. J. (1984).[1] Photophysical effects of metal-carbon .sigma. bonds in ortho-metalated complexes of iridium(III) and rhodium(III).[1] Journal of the American Chemical Society, 106(22), 6647–6653.[1] Link

-